molecular formula C8H13NO B13057343 1-(Furan-3-yl)butan-1-amine

1-(Furan-3-yl)butan-1-amine

Katalognummer: B13057343
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: BENHEBGKNYZQOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-3-yl)butan-1-amine is an organic compound that belongs to the class of furan derivatives. It features a furan ring attached to a butan-1-amine chain. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)butan-1-amine can be synthesized through various methods. One common approach involves the reaction of furan derivatives with butan-1-amine under specific conditions. For instance, the reaction of 3-furanmethanamine with butan-1-amine in the presence of a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Furan-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Furan-3-yl)butan-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Furan-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Furan-2-ylmethanamine: Similar structure but with the furan ring attached at a different position.

    Furan-3-carboxylic acid: An oxidized derivative of furan.

    Tetrahydrofuran: A saturated derivative of furan

Uniqueness: 1-(Furan-3-yl)butan-1-amine is unique due to its specific structure, which combines the properties of both furan and butan-1-amine. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-(furan-3-yl)butan-1-amine

InChI

InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3

InChI-Schlüssel

BENHEBGKNYZQOR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=COC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.